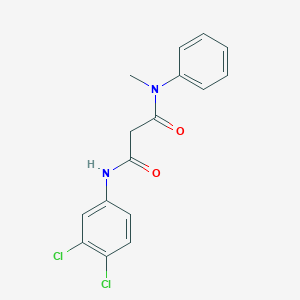
N-(3,4-Dichlorphenyl)-N'-methyl-N'-phenylpropandiamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide is a useful research compound. Its molecular formula is C16H14Cl2N2O2 and its molecular weight is 337.2. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
“N-(3,4-Dichlorphenyl)-N’-methyl-N’-phenylpropandiamid”, auch bekannt als Triclocarban (TCC), ist ein antimikrobielles Mittel, das in einer Vielzahl von Konsumgütern verwendet wird . Es wird in Körperpflegeprodukten, Kunststoffen, Farben und Textilien verwendet .
Umweltbelastung
TCC wird üblicherweise in häusliche Abwässer freigesetzt und reichert sich nach der Behandlung in Biofeststoffen an . Diese Studie untersucht das Vorkommen von TCC in Biofeststoffen und sein langfristiges Schicksal in mit Biofeststoffen behandelten Böden .
Persistenz im Boden
TCC-Bodensatzrückstände blieben Jahre nach der Biofeststoffanwendung bestehen. Die beiden wichtigsten Parameter, die die TCC-Konzentrationen in der topsoil beeinflussen, waren die Biofeststoff-Applikationsrate und die Zeitspanne seit der letzten Anwendung . Es wurde eine TCC-Halbwertszeit im Boden von 287,5 ± 45,5 Tagen geschätzt .
Chemische Synthese
N-(3,4-Dichlorphenyl)-N’-methyl-N’-phenylpropandiamid kann aus N-(3,4-Dichlorphenyl)methyloxamsäureethylester synthetisiert werden . Der Prozess beinhaltet das Rühren des Esters mit Ethanol, NaOH und Wasser bei Raumtemperatur über Nacht unter N2 .
Physikalische Eigenschaften
Die physikalischen Eigenschaften von N-(3,4-Dichlorphenyl)-N’-methyl-N’-phenylpropandiamid wurden kritisch bewertet . Dazu gehören die Tripelpunkttemperatur, die normale Siedetemperatur, die kritische Temperatur und der kritische Druck .
Konsumgüter
TCC wird seit über 40 Jahren verwendet, und die Verwendung von antimikrobiellen und antibakteriellen Produkten nimmt sowohl in den USA als auch weltweit stetig zu . Es wird geschätzt, dass etwa 30 % aller Stückseifen antibakterielle Verbindungen wie TCC enthalten .
Wirkmechanismus
Target of Action
N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide, also known as DCMU, primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy.
Mode of Action
The compound acts as a potent inhibitor of photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . This prevents the electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain . As a result, the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) is significantly reduced .
Biochemical Pathways
The inhibition of photosystem II affects the light-dependent reactions of photosynthesis. These reactions involve the absorption of light and the transfer of energy through the photosystems, leading to the production of ATP and NADPH. By blocking electron flow, N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide effectively shuts down these reactions, thereby reducing the production of ATP and NADPH .
Result of Action
The primary result of N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide’s action is the inhibition of photosynthesis . This leads to a reduction in the plant’s ability to produce energy and essential biomolecules, ultimately causing growth inhibition or death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide. Factors such as light intensity, temperature, and pH can affect the compound’s absorption, distribution, and activity. Additionally, the presence of other substances in the environment, such as soil components or other chemicals, can interact with the compound and potentially alter its effects .
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-20(12-5-3-2-4-6-12)16(22)10-15(21)19-11-7-8-13(17)14(18)9-11/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLCXBLTJZNVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2531965.png)
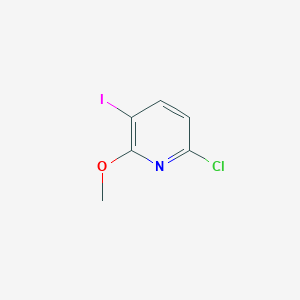

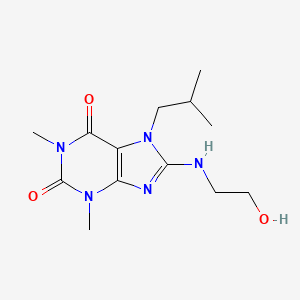
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2531970.png)
![5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2531971.png)
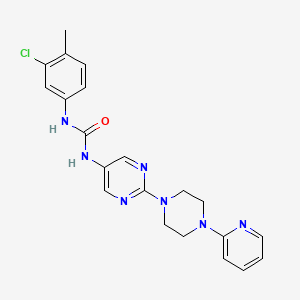
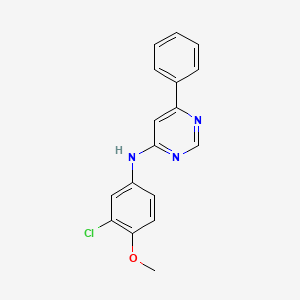
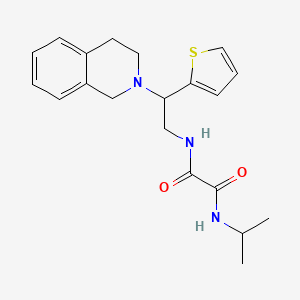
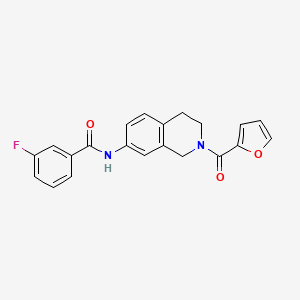

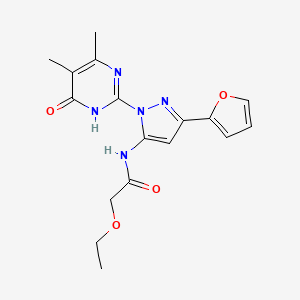
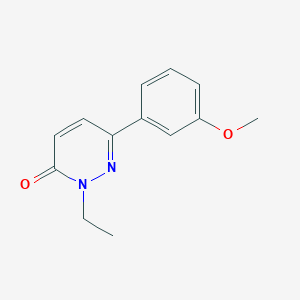
![N-(3-Oxo-3-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropyl)prop-2-enamide](/img/structure/B2531987.png)
